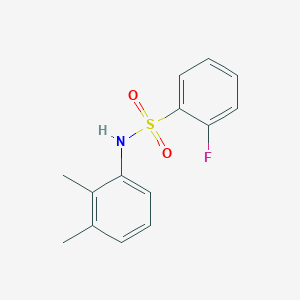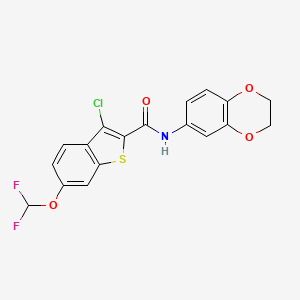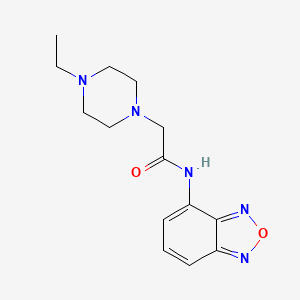
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(morpholin-4-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-MORPHOLINO-1-PROPANONE is a complex organic compound that features a pyrazole ring substituted with nitro and dimethyl groups, a morpholine ring, and a propanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-MORPHOLINO-1-PROPANONE typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclocondensation of hydrazine with a β-diketone to form the pyrazole core. The nitro group can be introduced via nitration reactions, while the dimethyl groups are typically added through alkylation reactions .
The morpholine ring is often introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the morpholine moiety. The final step involves the attachment of the propanone group, which can be achieved through various carbonylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, green chemistry principles, such as the use of safer solvents and catalysts, are often employed to minimize environmental impact .
化学反应分析
Types of Reactions
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-MORPHOLINO-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
科学研究应用
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-MORPHOLINO-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: This compound can serve as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
作用机制
The mechanism of action of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-MORPHOLINO-1-PROPANONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound shares the pyrazole core and nitro groups but differs in the presence of dimethylamine instead of the morpholine and propanone moieties.
Hydrazine-coupled pyrazoles: These compounds also feature the pyrazole ring but are coupled with hydrazine, leading to different biological activities.
Uniqueness
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-MORPHOLINO-1-PROPANONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C12H18N4O4 |
|---|---|
分子量 |
282.30 g/mol |
IUPAC 名称 |
3-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C12H18N4O4/c1-9-12(16(18)19)10(2)15(13-9)4-3-11(17)14-5-7-20-8-6-14/h3-8H2,1-2H3 |
InChI 键 |
ZJBVACOBQBOALQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CCC(=O)N2CCOCC2)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B10966502.png)

![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B10966518.png)
![N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B10966531.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10966533.png)
methanone](/img/structure/B10966536.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B10966537.png)

methanone](/img/structure/B10966542.png)

![N-(3,5-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10966551.png)

![propan-2-yl 5-(dimethylcarbamoyl)-2-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10966560.png)
![(2E)-1-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B10966579.png)
